molecular formula C9H11BrN2O3 B5720126 5-Bromo-N-morpholinofuran-2-carboxamide

5-Bromo-N-morpholinofuran-2-carboxamide

Cat. No.: B5720126
M. Wt: 275.10 g/mol
InChI Key: ZLKZCGVMJNBUTE-UHFFFAOYSA-N
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Description

5-Bromo-N-morpholinofuran-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. These compounds are known for their diverse pharmacological activities, including antitumor, antifungal, antimicrobial, anticancer, and antidiabetic properties . The structure of this compound includes a furan ring substituted with a bromine atom and a morpholine ring attached to the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-morpholinofuran-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with morpholine in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient coupling agents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-morpholinofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted furan derivatives.

Scientific Research Applications

5-Bromo-N-morpholinofuran-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-morpholinofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound has a good binding affinity for the cyclooxygenase-2 (COX-2) protein, suggesting its potential as a COX-2 inhibitor . This interaction can inhibit the enzyme’s activity, leading to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a furan ring, bromine substitution, and morpholine ring. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-N-morpholin-4-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c10-8-2-1-7(15-8)9(13)11-12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKZCGVMJNBUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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